molecular formula C7H9IN2O B2944552 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1823967-20-9

4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2944552
CAS No.: 1823967-20-9
M. Wt: 264.066
InChI Key: DBCIWPRMYLEVCI-UHFFFAOYSA-N
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Description

“4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1823967-20-9 . It has a molecular weight of 264.07 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization .

Scientific Research Applications

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis

The synthesis of pyrazolo[4,3-c]pyridines utilizes 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, undergoing Sonogashira-type cross-coupling reactions. These compounds, upon further treatment, yield various derivatives with potential for diverse chemical applications. This process underscores the versatility of pyrazole derivatives in creating complex heterocyclic structures (Vilkauskaitė, Holzer, & Šačkus, 2011).

Antimicrobial Activity and Chitosan Schiff Bases

Pyrazole derivatives have been incorporated into chitosan to form Schiff bases, demonstrating antimicrobial activities against a range of pathogens. This innovative approach leverages the structural properties of pyrazoles for enhancing the bioactivity of chitosan, offering a promising avenue for developing new antimicrobial agents (Hamed et al., 2020).

Anticonvulsant and Analgesic Applications

Research has shown that new compounds derived from pyrazole-carbaldehyde exhibit significant anticonvulsant and analgesic activities. These findings highlight the therapeutic potential of pyrazole derivatives in treating pain and seizure disorders, showcasing their importance in medicinal chemistry (Viveka et al., 2015).

Heterocyclic Synthesis and Antimicrobial Agents

The Vilsmeier-Haack reaction approach has been utilized to synthesize pyrazole-4-carbaldehyde compounds with antimicrobial properties. This method underscores the chemical versatility of pyrazole derivatives in creating compounds with potential applications in combating microbial resistance (Bhat et al., 2016).

Solid State Emissive NLOphores

Pyrazole derivatives have been used to synthesize solid-state emissive materials with non-linear optical (NLO) properties. These compounds exhibit large stokes shifts, indicating their potential in optoelectronic applications. The study of such derivatives provides insights into the design of new materials for advanced technological applications (Lanke & Sekar, 2016).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given their wide applications and increasing popularity, future research may focus on developing novel strategies for the synthesis of pyrazole compounds and exploring their potential applications in various fields of science .

Properties

IUPAC Name

4-iodo-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCIWPRMYLEVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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